2-(3-Hydroxyphenyl)acetamide
Overview
Description
2-(3-Hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H9NO2. It is a derivative of acetanilide and features a hydroxyl group attached to the benzene ring, which significantly influences its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its structural similarity to other biologically active molecules.
Mechanism of Action
Target of Action
2-(3-Hydroxyphenyl)acetamide, also known as Acetaminophen or Paracetamol, is an analgesic drug used alone or in combination with opioids for pain management, and as an antipyretic agent .
Mode of Action
It is believed that the antipyretic actions of the compound are likely attributed to direct action on heat-regulating centers in the brain, resulting in peripheral vasodilation, sweating, and loss of body heat .
Biochemical Pathways
It has been found that the compound is involved in the biosynthesis of phenazine-1-carboxylic (pca), a process that is confirmed through the deletion of genes phzf, nat, and trpe .
Pharmacokinetics
In a study involving a related compound, paracetamol/orphenadrine, it was found that the compound was administered after a 10-hour fast, and blood samples for pharmacokinetic analysis were collected at scheduled time intervals prior to and up to 72 hours after dosing .
Result of Action
It has been found that the compound has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities .
Action Environment
This compound and its structural analogs are ubiquitous in the natural environment and easily accumulate in aquatic environments. They have been detected in surface waters, wastewater, and drinking water throughout the world . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other chemicals and the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-(3-Hydroxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with arylamine N-acetyltransferases, which are involved in the acetylation of aromatic amines . This interaction is crucial for the metabolic processing of the compound. Additionally, this compound has been shown to exhibit antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In glioblastoma cells, it has been observed to induce apoptosis, particularly when used in combination with other chemotherapeutic agents . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3 . Additionally, this compound can suppress Toll-like receptors (TLR-2 and TLR-4) in immune cells, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the RANK/RANKL pathway in collagen-induced arthritis models, thereby reducing inflammation and bone resorption . The compound also influences gene expression by modulating transcription factors and signaling pathways, such as NF-κB and Akt .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature and pH . Over time, the compound may undergo polymorphic transformations, which can affect its bioactivity and efficacy . Long-term studies have indicated that this compound can maintain its therapeutic effects, although its stability may decrease under certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, it has been observed that higher doses of the compound can lead to increased anti-inflammatory and antioxidant activities . At very high doses, there may be toxic or adverse effects, such as liver and kidney damage . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by arylamine N-acetyltransferases, which convert it into acetylated derivatives . These metabolic processes are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its bioactivity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)acetamide typically involves the reaction of 3-hydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-hydroxyaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and optimized reaction parameters can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, substituted aromatic compounds, and various amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Due to its structural similarity to other pharmacologically active compounds, it is investigated for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(3-Hydroxyphenyl)acetamide can be compared with other similar compounds, such as:
Acetanilide: Lacks the hydroxyl group, resulting in different chemical properties and biological activities.
Paracetamol (Acetaminophen): Contains a hydroxyl group in the para position, widely used as an analgesic and antipyretic.
Phenacetin: Similar structure but with an ethoxy group, previously used as a pain reliever.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWZUUCGUEJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570174 | |
Record name | 2-(3-Hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-41-9 | |
Record name | 2-(3-Hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-hydroxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(3-Hydroxyphenyl)acetamide factor into doping control in sports?
A: this compound sulfate (M1) has been identified as a potential biomarker for the illicit use of 2-phenylethanamine (phenethylamine, PEA) in sports. PEA is a stimulant listed on the World Anti-Doping Agency's (WADA) Prohibited List []. While PEA occurs naturally in humans, athletes may abuse synthetic versions for performance enhancement. Research indicates that monitoring the ratio of M1 to PEA in urine samples can help differentiate between naturally occurring PEA and PEA ingested through prohibited substances []. Specifically, high PEA concentrations coupled with low M1 levels suggest the use of synthetic PEA.
Q2: What is the role of this compound in anticancer research?
A: Theoretical analysis suggests that amide derivatives of nitrile glycosides, including this compound, may possess anticancer properties []. This hypothesis stems from the idea that cancer cells, with their reliance on carbohydrates for energy, might be susceptible to these compounds. While still in its early stages, this research proposes that this compound could potentially disrupt the metabolic processes of cancer cells, offering a novel avenue for anticancer drug development [].
Q3: Can you elaborate on the significance of the “syn-isomer” in relation to this compound?
A: In the context of pharmaceutical development, the stereochemistry of a compound is crucial. The term "syn-isomer" refers to a specific spatial arrangement of atoms within a molecule. Patent literature highlights the synthesis and potential pharmaceutical applications of the syn-isomer of 7-substituted-3-methyl-3-cephem-4-carboxylic acids, which includes a derivative containing this compound []. While the specific role of the syn-isomer in this context requires further investigation, it underlines the importance of stereochemistry in drug design and efficacy.
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